molecular formula C10H8N2S B14338043 3-(4-Ethenylphenyl)-1,2,5-thiadiazole CAS No. 106339-97-3

3-(4-Ethenylphenyl)-1,2,5-thiadiazole

Cat. No.: B14338043
CAS No.: 106339-97-3
M. Wt: 188.25 g/mol
InChI Key: UKKLZOKPQCCPLE-UHFFFAOYSA-N
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Description

3-(4-Ethenylphenyl)-1,2,5-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of the ethenylphenyl group attached to the thiadiazole ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethenylphenyl)-1,2,5-thiadiazole typically involves the reaction of 4-ethenylphenylamine with thiocarbonyl compounds under specific conditions. One common method is the cyclization of 4-ethenylphenylamine with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethenylphenyl)-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiadiazole ring into a dihydrothiadiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethenylphenyl group or the thiadiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles; reactions are conducted under mild to moderate conditions depending on the reactivity of the substituents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrothiadiazole derivatives

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

3-(4-Ethenylphenyl)-1,2,5-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials for optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-(4-Ethenylphenyl)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Vinylphenyl)-1,2,5-thiadiazole
  • 3-(4-Ethenylphenyl)-1,3,4-thiadiazole
  • 3-(4-Ethenylphenyl)-1,2,4-triazole

Uniqueness

3-(4-Ethenylphenyl)-1,2,5-thiadiazole is unique due to its specific structural features, such as the ethenylphenyl group and the 1,2,5-thiadiazole ring. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the ethenyl group allows for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

CAS No.

106339-97-3

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

3-(4-ethenylphenyl)-1,2,5-thiadiazole

InChI

InChI=1S/C10H8N2S/c1-2-8-3-5-9(6-4-8)10-7-11-13-12-10/h2-7H,1H2

InChI Key

UKKLZOKPQCCPLE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=NSN=C2

Origin of Product

United States

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